N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide
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Overview
Description
N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of N-ethyl-3-aminopropanol with a sulfonyl chloride derivative, such as 4-fluorobenzenesulfonyl chloride, under basic conditions to form the azetidine ring.
Carboxamide Formation: The carboxamide group can be introduced by reacting the azetidine intermediate with an appropriate carboxylic acid derivative, such as ethyl chloroformate, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific functionalities, such as antimicrobial coatings and polymer additives.
Mechanism of Action
The mechanism of action of N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-3-((4-chlorophenyl)sulfonyl)azetidine-1-carboxamide: Similar structure with a chlorine atom instead of fluorine.
N-ethyl-3-((4-methylphenyl)sulfonyl)azetidine-1-carboxamide: Similar structure with a methyl group instead of fluorine.
N-ethyl-3-((4-nitrophenyl)sulfonyl)azetidine-1-carboxamide: Similar structure with a nitro group instead of fluorine.
Uniqueness
N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, binding affinity, and biological activity. The fluorine atom can enhance the compound’s metabolic stability and improve its pharmacokinetic properties, making it a valuable candidate for drug development.
Properties
IUPAC Name |
N-ethyl-3-(4-fluorophenyl)sulfonylazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3S/c1-2-14-12(16)15-7-11(8-15)19(17,18)10-5-3-9(13)4-6-10/h3-6,11H,2,7-8H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXGKZVWJYARAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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